Structural Anatomy and Bioconjugation Utility of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
Structural Anatomy and Bioconjugation Utility of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation, I frequently encounter the challenge of designing modular, chemoselective linkers. In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of linker dictates not only the synthetic feasibility but also the pharmacokinetic stability of the final modality.
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate represents a masterclass in heterobifunctional scaffold design. By combining a reversibly protected secondary amine with a highly reactive aminooxy warhead, this molecule enables orthogonal, self-validating synthetic workflows. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and experimental protocols associated with this critical linker.
Part 1: Structural Anatomy & Physicochemical Profiling
To understand the utility of this molecule, we must first dissect its structural domains. It is not merely a carbon chain; it is a precisely engineered chemical tool.
| Property | Data / Description |
| Chemical Name | Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate |
| CAS Number | 1785180-23-5[1] |
| Molecular Formula | C12H24N2O3[1] |
| Molecular Weight | ~244.33 g/mol |
| Boc-Protected Core | The tert-butyloxycarbonyl (Boc) group shields the piperidine nitrogen, preventing unwanted alkylation or amidation during initial conjugation steps. It is stable to nucleophiles and bases but readily cleaved by strong acids (e.g., TFA). |
| Ethyl Spacer | A two-carbon aliphatic chain (-CH2-CH2-) that provides essential rotational degrees of freedom, minimizing steric clash between the bulky piperidine ring and the target payload. |
| Aminooxy Terminus | The -O-NH2 group serves as a "super-nucleophile" designed specifically for chemoselective oxime ligation with aldehydes or ketones. |
Part 2: Mechanistic Causality: The Alpha Effect and Chemoselectivity
Why utilize an aminooxy group instead of a standard primary amine (like a lysine side chain)? The causality lies in quantum mechanics and thermodynamics.
1. The Alpha Effect Standard alkylamines are moderate nucleophiles. However, in an aminooxy group (-O-NH2), the oxygen atom sits immediately adjacent (alpha) to the nucleophilic nitrogen. The lone electron pairs on the oxygen strongly repel the electron cloud of the nitrogen. This repulsion raises the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), drastically increasing its nucleophilicity[2]. This phenomenon, termed the "alpha effect," allows the aminooxy group to attack electrophilic carbonyls at rates far exceeding those of standard amines[3].
2. pKa and Chemoselectivity The true power of the aminooxy group is its chemoselectivity, which is governed by its pKa. A typical primary amine has a pKa of ~10.5, meaning it is fully protonated (as -NH3+) and non-nucleophilic at physiological or mildly acidic pH. In contrast, the electron-withdrawing nature of the adjacent oxygen lowers the pKa of the aminooxy group to approximately 4.6.
At pH 4.5–5.5, standard amines in a biological system are protonated and inert, while a significant fraction of the aminooxy linker remains unprotonated and highly reactive. This allows scientists to conjugate the linker specifically to an engineered aldehyde on a protein without cross-reacting with the protein's native lysine residues[4].
Part 3: Aniline Catalysis in Oxime Ligation
While the alpha effect makes the aminooxy group a potent nucleophile, the direct condensation of an aminooxy group with an aldehyde can still be entropically hindered at the low micromolar concentrations typical in bioconjugation.
To overcome this, we employ nucleophilic catalysis via aniline . Aniline reacts reversibly with the target aldehyde to form a protonated Schiff base. Because the Schiff base is significantly more electrophilic than the parent aldehyde, it acts as an activated intermediate. The aminooxy linker rapidly intercepts this Schiff base, displacing the aniline and forming an exceptionally stable oxime bond[5]. This catalytic cycle can accelerate the reaction rate by up to 60-fold, enabling rapid conjugation even at neutral or mildly acidic pH[6].
Causality of aniline-catalyzed oxime ligation via a highly reactive Schiff base intermediate.
Part 4: Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a distinct checkpoint to confirm causality and reaction success.
Protocol 1: Chemoselective Oxime Ligation
This workflow conjugates the aminooxy terminus of the linker to an aldehyde-bearing payload (e.g., an oxidized glycan or a formyl-functionalized small molecule).
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Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5. This pH optimizes the balance between aldehyde electrophilicity and aminooxy nucleophilicity.
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Catalyst Addition: Add aniline (or p-phenylenediamine for enhanced solubility/rate) to a final concentration of 10–50 mM[5].
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Reaction Execution: Combine the aldehyde payload (1 eq, ~100 µM) with Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate (1.5 eq, ~150 µM). Stir gently at room temperature for 1–2 hours.
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Validation Checkpoint (LC-MS): Inject a 1 µL aliquot into an LC-MS.
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Success: Disappearance of the aldehyde mass and appearance of the[M+H]+ corresponding to the stable oxime conjugate.
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Troubleshooting: If a mass corresponding to the aniline-Schiff base persists, the aminooxy linker concentration is too low, or the pH has drifted too high.
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Protocol 2: Boc Deprotection for Scaffold Elongation
Once the oxime bond is formed, the Boc group must be removed to expose the piperidine nitrogen for downstream amidation (e.g., attaching an E3 ligase ligand for a PROTAC).
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Solvent Preparation: Prepare a cleavage cocktail of 20% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).
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Cleavage: Dissolve the purified oxime conjugate in the TFA/DCM cocktail. Stir at room temperature for 60 minutes. The acid protonates the Boc carbamate, triggering the release of isobutylene gas and CO2.
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Quenching: Evaporate the solvent under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the TFA salt of the free piperidine.
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Validation Checkpoint (Ninhydrin Test): Spot the product on a TLC plate and stain with Ninhydrin. A deep purple/blue color confirms the successful unmasking of the secondary piperidine amine.
Workflow for chemoselective oxime ligation followed by Boc deprotection for scaffold elongation.
References
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MilliporeSigma. "tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate | CAS 1785180-23-5". Sigma-Aldrich Product Catalog.
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Agarwal, P., et al. (2013). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines". Bioconjugate Chemistry.
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"Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids". (2022). Organic Letters (via PMC - NIH).
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"Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith". US Patent US9758533B2.
Sources
- 1. tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate | 1785180-23-5 [sigmaaldrich.com]
- 2. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9758533B2 - Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
